molecular formula C19H16Cl2N2O B1223252 2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone CAS No. 1164529-92-3

2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B1223252
CAS No.: 1164529-92-3
M. Wt: 359.2 g/mol
InChI Key: UGQLQYCGDGFRJZ-SOFGYWHQSA-N
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Description

2-(3,4-Dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and is substituted with a 3,4-dichlorobenzyl group and a styryl group. The presence of these substituents imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the 3,4-Dichlorobenzyl Group: This step often involves the alkylation of the pyridazinone core with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

    Styryl Group Addition: The styryl group can be introduced via a Heck reaction

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O/c20-17-10-7-15(12-18(17)21)13-23-19(24)11-9-16(22-23)8-6-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQLQYCGDGFRJZ-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Reactant of Route 3
2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Reactant of Route 4
2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Reactant of Route 5
2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Reactant of Route 6
2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone

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